molecular formula C22H30N4O2 B4247344 {1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}(1-methyl-1H-imidazol-2-yl)methanol

{1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}(1-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B4247344
M. Wt: 382.5 g/mol
InChI Key: VISDMVGXAAVBHN-UHFFFAOYSA-N
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Description

The compound {1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}(1-methyl-1H-imidazol-2-yl)methanol is a complex organic molecule. It contains several functional groups and rings, including a 6-methyl-3,4-dihydroquinolin-1(2H)-yl group, a piperidin-4-yl group, and a 1-methyl-1H-imidazol-2-yl group . The molecule also contains an oxoethyl (2-oxoethyl) group and a methanol group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group, for example, is a bicyclic structure with a nitrogen atom . The piperidin-4-yl group is a six-membered ring with a nitrogen atom, and the 1-methyl-1H-imidazol-2-yl group is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methanol group could potentially undergo reactions typical of alcohols, such as dehydration or oxidation. The nitrogen-containing rings could participate in reactions typical of amines or amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include developing efficient synthesis routes, studying its physical and chemical properties, and investigating its biological activity .

Properties

IUPAC Name

2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-16-5-6-19-18(14-16)4-3-10-26(19)20(27)15-25-11-7-17(8-12-25)21(28)22-23-9-13-24(22)2/h5-6,9,13-14,17,21,28H,3-4,7-8,10-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISDMVGXAAVBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3CCC(CC3)C(C4=NC=CN4C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}(1-methyl-1H-imidazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
{1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}(1-methyl-1H-imidazol-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
{1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}(1-methyl-1H-imidazol-2-yl)methanol
Reactant of Route 4
{1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}(1-methyl-1H-imidazol-2-yl)methanol
Reactant of Route 5
{1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}(1-methyl-1H-imidazol-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
{1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}(1-methyl-1H-imidazol-2-yl)methanol

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